Quinaldine red

Catalog No.
S630410
CAS No.
117-92-0
M.F
C21H23IN2
M. Wt
430.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinaldine red

CAS Number

117-92-0

Product Name

Quinaldine red

IUPAC Name

4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide

Molecular Formula

C21H23IN2

Molecular Weight

430.3 g/mol

InChI

InChI=1S/C21H23N2.HI/c1-4-23-20(16-12-18-7-5-6-8-21(18)23)15-11-17-9-13-19(14-10-17)22(2)3;/h5-16H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

JOLANDVPGMEGLK-UHFFFAOYSA-M

SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-]

Synonyms

quinaldine red, quinaldine red chloride

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-]

Isomeric SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)N(C)C.[I-]

Detection of Phosphate Groups

Quinaldine red acts as a colorimetric reagent for detecting phosphate groups in various biological samples. It forms a complex with phosphate ions, leading to a significant enhancement in its fluorescence intensity. This property allows researchers to quantify phosphate levels in tissues, cells, and other biological matrices [].

Studying Protein-Ligand Interactions

Researchers utilize quinaldine red to study the interaction between proteins and various ligands, including drugs and other small molecules. The probe binds to specific protein sites, and its fluorescence intensity changes upon ligand binding. This allows researchers to monitor ligand binding events and characterize their binding affinities [].

Investigating Amyloid Formation

Quinaldine red has shown potential in studying amyloid formation, a hallmark of several neurodegenerative diseases like Alzheimer's and Parkinson's. The probe binds specifically to amyloid aggregates, enabling researchers to visualize and quantify these structures in cells and tissues [].

Other Applications

Quinaldine red finds applications in various other research areas:

  • Cell Proliferation Studies: The probe can be used to assess cell proliferation by monitoring changes in cellular RNA content [].
  • Enzyme Activity Detection: Quinaldine red can be employed in enzyme-linked assays to detect specific enzymatic activities by coupling it with appropriate substrates [].
  • Dental Bleaching Research: The probe has been explored as a potential tool for assessing the efficacy and safety of dental bleaching agents [].

Quinaldine red is a synthetic dye derived from quinaldine, which is a methyl derivative of quinoline. It appears as a reddish-brown solid and is primarily utilized in biological and chemical applications due to its unique fluorescent properties. The chemical formula for quinaldine red is C21_{21}H23_{23}N2_2I, and it is characterized by its ability to exhibit fluorescence when bound to nucleic acids, emitting radiation in the range of 580-650 nanometers .

, particularly oxidation. Studies have shown that its oxidation with hydrogen peroxide in aqueous solutions follows first-order kinetics concerning quinaldine red concentration. The reaction rate is influenced by pH and the presence of sodium carbonate, which enhances the formation of peroxide anions . Additionally, quinaldine red can interact with nucleic acids, which alters its fluorescence properties, making it useful in biochemical assays .

Quinaldine red exhibits significant biological activity, particularly as a fluorescent probe in molecular biology. It has been employed to study nucleic acid interactions and can serve as a pH-sensitive indicator in various biochemical environments. Its fluorescence properties allow for sensitive detection and quantification of biomolecules . Furthermore, quinaldine red has been noted for its potential cytotoxic effects, which necessitates careful handling in laboratory settings .

Quinaldine red can be synthesized through several methods:

  • From Quinaldine: The dye is synthesized from quinaldine through diazotization followed by coupling reactions.
  • Skraup Synthesis: This method involves the reaction of aniline with carbonyl compounds under acidic conditions to produce various quinoline derivatives, including quinaldine, which can subsequently be converted to quinaldine red.
  • Doebner-von Miller Reaction: This variation utilizes aniline and crotonaldehyde to synthesize quinaldine, which can then be further modified to obtain quinaldine red .

Quinaldine red has diverse applications across various fields:

  • Biological Research: Used as a fluorescent probe for detecting nucleic acids.
  • Chemical Analysis: Acts as a pH indicator due to its sensitivity to changes in acidity.
  • Pharmaceuticals: Employed in the development of drugs and as a dye in histological staining .
  • Environmental Studies: Utilized in aerosol particle studies due to its interaction with atmospheric components .

Interaction studies involving quinaldine red reveal its affinity for nucleic acids, which enhances its fluorescence upon binding. This property makes it particularly valuable in molecular biology for studying DNA and RNA interactions. Additionally, research indicates that quinaldine red's reactivity with other compounds can lead to significant changes in its spectral properties, further expanding its utility in analytical chemistry .

Quinaldine red shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Properties
QuinaldineMethyl derivative of quinolinePrecursor to quinaldine red; used in dye synthesis
2-MethylquinolineMethyl derivative of quinolineUsed as a solvent and intermediate; less fluorescent
QuinolineHeterocyclic compoundBasic structure for many derivatives; not fluorescent
Rhodamine BXanthene dyeStrong fluorescence; used mainly in biological staining
FluoresceinXanthene dyeHighly fluorescent; used in microscopy and flow cytometry

Quinaldine red stands out due to its specific fluorescence characteristics when interacting with nucleic acids, making it particularly suitable for biological applications compared to other similar compounds .

UNII

Z70656T34N

Related CAS

65201-92-5 (chloride)

Other CAS

117-92-0

Wikipedia

Quinaldine_red

General Manufacturing Information

Quinolinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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